molecular formula C14H27N3O3 B14796549 tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate

Katalognummer: B14796549
Molekulargewicht: 285.38 g/mol
InChI-Schlüssel: DHLNMATUWBDFFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate is a synthetic organic compound with the molecular formula C14H27N3O3 It is characterized by a piperidine ring substituted with an aminopropanoyl group and a tert-butyl carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the tert-Butyl Carbamate Moiety: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyl (2-piperidin-3-ylethyl)carbamate: Similar in structure but with different substituents on the piperidine ring.

    tert-Butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate: Another related compound with variations in the functional groups attached to the piperidine ring.

Uniqueness

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H27N3O3

Molekulargewicht

285.38 g/mol

IUPAC-Name

tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-7-11(9-17)16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3

InChI-Schlüssel

DHLNMATUWBDFFP-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.